2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

Catalog No.
S5537004
CAS No.
5496-38-8
M.F
C21H15N3O2
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

CAS Number

5496-38-8

Product Name

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

IUPAC Name

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H15N3O2/c25-24(26)18-13-7-12-17(14-18)21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14H,(H,22,23)

InChI Key

ITVOIJZUSZICMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

The exact mass of the compound 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole is 341.116426730 g/mol and the complexity rating of the compound is 468. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two phenyl groups and one nitrophenyl group. This compound has garnered attention due to its unique structural features, which contribute to its diverse chemical and biological properties. The molecular formula is C21H16N3O2C_{21}H_{16}N_3O_2, and it exhibits a melting point in the range of 321–323°C, indicating its stability at elevated temperatures .

, including:

  • Thermal Rearrangement: It can undergo rearrangement to form 1-(3-nitrophenyl)imidazolon when subjected to thermal conditions .
  • Condensation Reactions: The imidazole derivative can react with various amines and aldehydes to form substituted imidazoles, showcasing its potential as a precursor in synthesizing more complex compounds .

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole has demonstrated notable biological activities, including:

  • Antimicrobial Properties: Compounds in the imidazole class often exhibit antimicrobial effects, making them candidates for pharmaceutical applications.
  • Anticancer Activity: Some studies suggest that derivatives of this compound may have potential as anticancer agents due to their ability to interact with biological targets involved in cancer progression .

The synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves several key steps:

  • Starting Materials: The synthesis begins with benzil, 3-nitrobenzaldehyde, and an appropriate amine.
  • Reaction Conditions: The mixture is stirred under controlled temperature (e.g., 100°C) in a solvent-free environment or with minimal solvent use.
  • Purification: After the reaction completion, the product is purified through recrystallization techniques using solvents like acetone or ethanol .

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for developing new drugs.
  • Material Science: Its unique properties make it suitable for use in creating advanced materials, particularly in coordination chemistry where imidazole derivatives serve as ligands for metal ions .

Studies involving 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole have focused on its interactions with metal ions and biological macromolecules. These investigations reveal:

  • Coordination Chemistry: The compound can act as a ligand, forming stable complexes with transition metals, which are valuable in catalysis and materials science.
  • Biological Interactions: Research indicates that this compound can interact with specific biological targets, influencing cellular processes and potentially leading to therapeutic effects .

Several compounds share structural similarities with 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazoleContains a methoxy group instead of a nitro groupExhibits different solubility and reactivity profiles
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleSubstituted with a chloro groupPotentially different biological activities due to halogen substitution
2-(3-Bromophenyl)-4,5-diphenyl-1H-imidazoleFeatures a bromo substituentMay exhibit unique electronic properties compared to the nitro derivative

These comparisons highlight the uniqueness of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole in terms of its functional groups and resultant properties. Each derivative's distinct substituents lead to variations in reactivity and biological activity, making them suitable for different applications in research and industry.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

341.116426730 g/mol

Monoisotopic Mass

341.116426730 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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